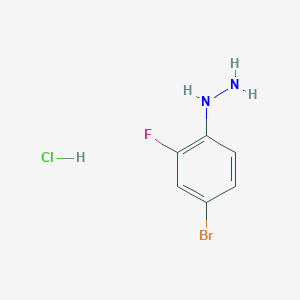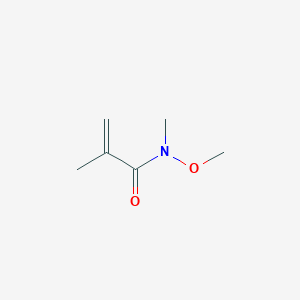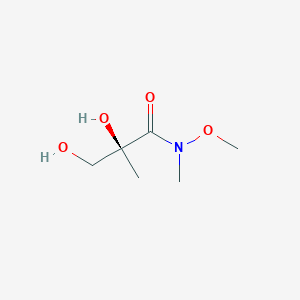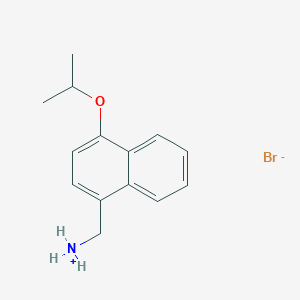
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride has been elucidated using crystallography and density functional theory (DFT) studies. These analyses reveal the spatial arrangement of atoms within the molecule and the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Hirshfeld surface analysis further helps in understanding the intermolecular interactions and their contribution to the molecular stability (Lalvani et al., 2021).
Chemical Reactions and Properties
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride participates in various chemical reactions, including hydrodehalogenation in the presence of palladium on carbon (Pd/C) catalyst and hydrazine hydrochloride. This reaction is notable for its high selectivity and compatibility with aryl halides having different substituents. The ability to undergo hydrodehalogenation at room temperature with high yields makes this compound a valuable reagent in organic synthesis (Cellier et al., 2003).
Wissenschaftliche Forschungsanwendungen
Reagent for Aldehydes and Ketones : It's used as a reagent for aldehydes and ketones in scientific research, showcasing its utility in organic synthesis (Maaskant, 1937).
Synthesis of Heterocyclic Compounds : This compound aids in the synthesis of 4-substituted heterocyclic cles-5-pyrazolones (Youssef, 1984). Additionally, it can be involved in the synthesis of chalcones, which are further treated with hydrazine hydrate to produce fluorinated 1,5-benzothiazepines and pyrazolines (Jagadhani, Kundlikar & Karale, 2015).
Analytical Chemistry : It's utilized in the titrimetric determination of organic compounds via direct or indirect methods in an hydrochloric acid medium (Verma, Srivastava, Ahmed & Bose, 1978).
Fluorescent Probes : The compound is significant in the development of fluorescent probes for hydrazine detection. This is important for selective sensing and imaging, considering hydrazine's toxicity and potential for severe damage to the liver, kidneys, and central nervous system (Nguyen et al., 2018). These probes are valuable for environmental and biological applications, including real-time spray-based sensing and soil analysis (Jung et al., 2019).
Antifungal and Antibacterial Activities : Certain derivatives synthesized using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride have shown significant anti-fungal and anti-bacterial activities, especially against pathogens like Candida albicans and Aspergillus flavus (Bharti et al., 2010).
Cancer Research : Hydrazine derivatives exhibit higher antitumor activity than some reference drugs, offering promising insights into cancer treatment and drug development (Mary et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if inhaled .
Eigenschaften
IUPAC Name |
(4-bromo-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMJMDBRQXPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589581 | |
| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride | |
CAS RN |
502496-24-4 | |
| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)